molecular formula C12H16ClNO B3033317 2-(3-Chlorophenyl)-5,5-dimethylmorpholine CAS No. 1017396-25-6

2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Cat. No. B3033317
CAS RN: 1017396-25-6
M. Wt: 225.71 g/mol
InChI Key: OFJQFAKNSFCCTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from halogenated phenyl compounds and involves processes such as bromination, amination, cyclization, and acidification . For example, an improved synthesis of a potential antisenility agent with a chlorophenyl and morpholine moiety was achieved using a Vilsmeier-Haack reagent, which protected the amino group during the synthesis . Similarly, the synthesis of a compound with a difluorophenyl and morpholine group was performed starting from a difluoropropiophenone, followed by several steps including bromination and amination .

Molecular Structure Analysis

The molecular structures of chlorophenyl-containing compounds have been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, bond angles, and torsion angles . For instance, the crystal structure of a compound with a 4-chlorophenyl group was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry and electronic properties of these compounds have been calculated using density functional theory (DFT) methods, which provide a theoretical understanding of the molecular orbitals and electrostatic potential maps .

Chemical Reactions Analysis

The reactivity of chlorophenyl and morpholine-containing compounds can be influenced by the presence of halogen substituents and the morpholine ring. The compounds can participate in various chemical reactions, including hydrogen bonding and conjugative interactions, which can affect their polarity and reactivity . The presence of halogen substituents can also lead to a broad spectrum of halogen-mediated weak interactions in the crystal structures of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl and morpholine-containing compounds can be characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS . These compounds often exhibit specific UV absorption peaks and can have significant hyperpolarizability, suggesting potential applications in nonlinear optics (NLO) . The crystal packing can be influenced by various weak interactions, including hydrogen bonds and π-π interactions, which can affect the compound's stability and solubility .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of dimethomorph, a morpholine fungicide, reveals significant dihedral angles between the mean planes of the central chlorophenyl and the terminal benzene and morpholine rings, contributing to its fungicidal properties. This structural analysis provides insight into the molecule's interactions and stability within a three-dimensional framework facilitated by hydrogen bonds and weak Cl⋯π interactions (Kang, Kim, Kwon, & Kim, 2015).

Synthesis and Potential Applications

  • An improved synthesis method for 2‐amino‐5‐[(4‐chlorophenyl)thio]‐4‐morpholinopyrimidine, a potential antisenility agent, showcases the compound's relevance in therapeutic applications. The synthesis process highlights the compound's potential for further exploration in medical research, particularly in neurodegenerative diseases (Samano, Styles, & Chan, 2000).

Environmental Applications

  • Research on the use of a low-cost biosorbent for pesticide removal from wastewater includes compounds like dimethomorph. This study demonstrates the compound's potential in environmental remediation, particularly in the adsorption and removal of hazardous substances from contaminated waters, highlighting a sustainable approach to pollution management (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).

Chemical Reactions and Interactions

  • The synthesis and reaction of N-2-Haloethyl derivatives of 5,5-substituted hydantoins reveal potential in synthesizing new types of maleimides. This research contributes to the understanding of nucleophilic substitution reactions and the development of novel chemical entities for various industrial and pharmaceutical applications (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).

Molecular Insights and Structural Characterization

  • One-pot synthesis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenones showcases the versatility of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine derivatives in synthesizing complex molecules. This research provides molecular insights and structural characterization, highlighting the compound's utility in developing new materials and drugs (Barakat et al., 2020).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or ways to improve its synthesis .

properties

IUPAC Name

2-(3-chlorophenyl)-5,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQFAKNSFCCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5,5-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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